molecular formula C16H35NO2 B3257216 Dibutylamine; octanoic acid CAS No. 28537-85-1

Dibutylamine; octanoic acid

Cat. No.: B3257216
CAS No.: 28537-85-1
M. Wt: 273.45 g/mol
InChI Key: BNAITARODKBTDD-UHFFFAOYSA-N
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Description

Significance of Amine-Carboxylic Acid Interactions in Chemical Research

The interaction between amines and carboxylic acids is a cornerstone of organic and biological chemistry. libretexts.orgresearchgate.net This fundamental reaction is responsible for the formation of amide bonds, which are the peptide links that join amino acids together to form proteins, the workhorses of biological systems. libretexts.orglumenlearning.com The properties and functions of complex proteins are dictated by the sequence of amino acids and the interactions between their amine and carboxylic acid groups. lumenlearning.com

Beyond their biological importance, amine-carboxylic acid interactions are pivotal in synthetic organic chemistry. researchgate.net These functional groups are abundant and serve as versatile building blocks for creating a vast array of molecules with applications in pharmaceuticals, cosmetics, and materials science. ontosight.airesearchgate.net The study of these interactions in non-biological contexts, such as the formation of supramolecular complexes, allows researchers to control and modify the properties of molecules, including their solubility and reactivity. ontosight.ainih.gov For instance, the binding between an amine and a carboxylic acid can be influenced by the solvent, with effective binding often occurring in non-polar environments. nih.gov

Historical and Current Research Landscape of Dibutylamine (B89481) and Octanoic Acid in Concert

The study of dibutylamine and octanoic acid in combination has been explored in several specific research contexts. A notable area of investigation is their effect on the viscosity of heavy oils. Research has shown that while organic bases like dibutylamine can effectively reduce the viscosity of heavy oil, the addition of organic acids such as octanoic acid can lead to an increase in viscosity, potentially due to acid association. tandfonline.comresearchgate.net The interplay between these two types of additives is crucial for understanding and optimizing oil fluidity. tandfonline.comresearchgate.net

Spectroscopic studies, including NMR and IR spectroscopy, have been employed to investigate complex formation in systems containing octanoic acid and various amines in solvents like benzene. scispace.com These studies provide fundamental data on the nature and strength of the interactions. The resulting compound, often referred to as dibutylamine octanoate (B1194180), is recognized as a distinct chemical entity with its own set of properties. nih.govbldpharm.com Research has also focused on the synthesis of methacrolein, where dibutylamine acetate (B1210297) (formed from dibutylamine and acetic acid, a shorter-chain carboxylic acid) has been identified as an effective catalyst, highlighting the catalytic potential of amine-acid combinations. semanticscholar.org

Scope and Academic Relevance of Investigating Dibutylamine-Octanoic Acid Conjugates

The investigation of dibutylamine-octanoic acid conjugates holds considerable academic and practical relevance. The resulting compound, dibutylamine octanoate, has potential applications as an intermediate in chemical synthesis or as an active ingredient in pharmaceuticals, cosmetics, or agricultural chemicals. ontosight.ai The formation of this conjugate alters the physical and chemical properties, such as melting point and solubility, compared to the individual precursor molecules. ontosight.ai

Studying these systems contributes to a deeper understanding of molecular self-assembly and the forces that govern it. The interaction is a model for host-guest chemistry, where a carboxylic acid "host" can bind an amine "guest," with the potential to control the mobility and properties of the guest molecule. nih.gov Furthermore, research into the reductive amination of octanoic acid to produce octylamine (B49996) and the secondary product dioctylamine (B52008) provides insights into catalytic pathways where the amine-acid interaction is a critical intermediate step. rsc.org The characterization of these conjugates and their reaction products using techniques like gas chromatography and nuclear magnetic resonance (NMR) spectroscopy is essential for advancing catalytic science and developing new synthetic methodologies. rsc.org

Physicochemical Properties

The table below outlines key physicochemical properties of the individual compounds and their resulting conjugate.

PropertyDibutylamineOctanoic AcidDibutylamine Octanoate
IUPAC Name N-butylbutan-1-amineOctanoic acidN-butylbutan-1-amine;octanoic acid
CAS Number 111-92-2 wikipedia.org124-07-228537-85-1 nih.gov
Molecular Formula C₈H₁₉N wikipedia.orgontosight.aiC₈H₁₆O₂C₁₆H₃₅NO₂ nih.gov
Molar Mass 129.247 g/mol wikipedia.org144.21 g/mol 273.45 g/mol nih.gov
Appearance Colorless liquid wikipedia.orgOily liquid-
Boiling Point 159-177 °C wikipedia.orgsigmaaldrich.com239.7 °C-
Melting Point -62 °C wikipedia.orgsigmaaldrich.com16.7 °C-
Solubility in Water 4.7 g/L wikipedia.org0.68 g/L-

Research Findings on Dibutylamine/Octanoic Acid Interactions in Heavy Oil

FindingObservationReference(s)
Effect of Dibutylamine Reduces the viscosity of heavy oil. tandfonline.comresearchgate.net
Effect of Octanoic Acid Increases the viscosity of heavy oil, possibly due to acid association. tandfonline.comresearchgate.net
Controlling Factor The interaction between carboxylic acid molecules can be a significant contributor to the high viscosity of heavy oil. tandfonline.comresearchgate.net

Properties

IUPAC Name

N-butylbutan-1-amine;octanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.C8H16O2/c1-3-5-7-9-8-6-4-2;1-2-3-4-5-6-7-8(9)10/h9H,3-8H2,1-2H3;2-7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAITARODKBTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)O.CCCCNCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951225
Record name Octanoic acid--N-butylbutan-1-amine (1/1)
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Molecular Weight

273.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28537-85-1
Record name Octanoic acid, compd. with N-butyl-1-butanamine (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoic acid, compound with dibutylamine (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid--N-butylbutan-1-amine (1/1)
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Record name Octanoic acid, compound with dibutylamine (1:1)
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Synthetic Strategies and Formation Pathways of Dibutylamine Octanoic Acid Conjugates

Direct Acid-Base Complexation Approaches

The most straightforward route to synthesizing dibutylammonium octanoate (B1194180) involves the direct reaction between the acidic and basic precursors. This can be achieved in the presence of a solvent or under solvent-free conditions.

The reaction of dibutylamine (B89481) with octanoic acid in a suitable solvent is a conventional and widely practiced method for preparing the corresponding salt. google.com This process is typically an exothermic neutralization reaction. ncert.nic.in The choice of solvent is a critical parameter, influencing reaction rate, yield, and the ease of product isolation. Solvents can range from polar, such as water, to nonpolar organic solvents like hexane (B92381) or toluene.

In a typical procedure, equimolar amounts of dibutylamine and octanoic acid are mixed in a solvent. The salt often precipitates directly from the solution upon formation, especially in nonpolar solvents where the ionic salt has low solubility. Alternatively, if the salt remains dissolved, it can be isolated by removing the solvent through evaporation or by inducing crystallization through the addition of an antisolvent—a liquid in which the salt is insoluble. ncert.nic.in The solubility of the amine, the acid, and the resulting salt in the chosen solvent system are key factors for an efficient process.

Table 1: Illustrative Solvent Effects on Amine-Acid Salt Formation

SolventDielectric Constant (Approx.)Typical OutcomeRecovery Method
Hexane1.9Rapid precipitation of saltFiltration
Toluene2.4Precipitation or requires coolingFiltration / Crystallization
Acetonitrile37.5Salt may remain in solutionSolvent Evaporation / Antisolvent Addition
Water80.1Salt is often solubleEvaporation / Lyophilization

Solvent-free synthesis offers significant environmental and economic advantages by eliminating solvent waste and reducing purification steps. For the formation of dibutylammonium octanoate, this can be achieved by directly mixing the two liquid reactants, often with gentle heating and stirring to ensure homogeneity. The exothermic nature of the acid-base reaction can drive the process to completion.

Another approach is solid-state reaction, which involves grinding the solid forms of reactants together. While both dibutylamine and octanoic acid are liquids at room temperature, this method is applicable to other amine-acid systems where one or both reactants are solids. Such mechanochemical methods can facilitate reactions by increasing the contact surface area between reactants. Heating the initial ammonium (B1175870) carboxylate salt to temperatures above 100°C is another method, primarily used to drive off water and form an amide, but the initial salt formation is a key step that can be performed without a solvent. libretexts.org

Methodological Advances in Conjugate Preparation

Beyond direct mixing, more sophisticated methods have been developed to improve the synthesis of amine-acid conjugates, offering better control over purity and reaction conditions.

One advanced approach involves the hydrolysis of nitriles, imides, or amides in the presence of an amine. google.com For instance, octanenitrile (B114854) could be hydrolyzed under elevated temperature and pressure in the presence of dibutylamine to yield dibutylammonium octanoate, with the concurrent removal of ammonia (B1221849). google.com This method serves as an alternative pathway starting from different precursors.

Catalysis also represents a significant methodological advance. While often aimed at forming the more stable amide bond, many catalytic systems proceed through an initial acid-base interaction. Boron-based catalysts, such as various boronic acids, have been shown to facilitate the condensation of carboxylic acids and amines, often under milder conditions than traditional thermal methods. acs.orgdur.ac.uk Similarly, certain metal catalysts based on zirconium, titanium, or aluminum can promote these reactions. researchgate.netnih.gov These catalytic approaches can lower the required reaction temperature and improve selectivity.

Influence of Reaction Conditions on Stoichiometry and Yield

The stoichiometry and yield of the dibutylamine-octanoic acid conjugate are highly dependent on the reaction conditions.

Stoichiometry: The reaction between a monofunctional secondary amine like dibutylamine and a monofunctional carboxylic acid like octanoic acid inherently proceeds in a 1:1 molar ratio to form the salt, Dibutylammonium octanoate. Maintaining this equimolar ratio of reactants is crucial for achieving a high yield of the desired salt and minimizing unreacted starting materials.

Temperature: The direct acid-base reaction is typically exothermic, and while it can proceed at room temperature, moderate heating can ensure the reaction goes to completion. However, excessively high temperatures (e.g., above 160-180°C) can lead to the dehydration of the ammonium carboxylate salt, resulting in the formation of the corresponding amide (N,N-dibutyloctanamide) and water. libretexts.org The effect of temperature is also critical in other synthetic routes, such as the hydrolysis of nitriles, which requires temperatures in the range of 150°F to 500°F to proceed efficiently. google.com Temperature can also influence the solubility of reactants and products in solution-phase methods. researchgate.net

Pressure: For reactions conducted at temperatures above the boiling point of the reactants or solvents, the process may be carried out under autogenous pressure in a sealed reactor to prevent the loss of volatile components. google.com

Catalysts: The presence of a catalyst can significantly influence the reaction rate and, consequently, the yield over a given time. For example, in related syntheses, metal oxides like alumina (B75360) or silica (B1680970) can be used, often requiring high temperatures (300-500°C) to be effective. researchgate.net The choice of catalyst must be compatible with the desired product; catalysts designed for amidation will push the equilibrium away from the simple salt.

Reactant Purity and Environment: The purity of the starting dibutylamine and octanoic acid is essential for obtaining a high-purity product. The presence of water can be a critical factor; while some methods use aqueous solutions, many advanced catalytic cycles require anhydrous conditions to be effective. acs.org

Table 2: Influence of Reaction Parameters on Dibutylammonium Octanoate Synthesis

ParameterConditionEffect on StoichiometryEffect on Yield
Molar Ratio (Amine:Acid)1:1Correct 1:1 salt formationOptimal
Non-equimolarNo effect on salt stoichiometry, but results in unreacted starting materialReduced (based on limiting reagent)
TemperatureRoom Temp to ~100°CFavors salt formationGenerally high for the exothermic reaction
High (>160°C)May lead to amide formation (different product)Decreased salt yield due to amide formation
CatalystNone (Direct Reaction)Favors salt formationDependent on temperature and time
Dehydrating/Amidation Catalyst (e.g., Boronic Acid)Promotes conversion to amideReduced salt yield over time

Intermolecular Interactions and Supramolecular Architecture of Dibutylamine Octanoic Acid Systems

Nature of Ionic and Hydrogen Bonding Interactions

Proton Transfer and Ion Pair Formation

The carboxylic acid group (-COOH) of octanoic acid acts as a proton donor, while the amino group (-NH) of dibutylamine (B89481) serves as a proton acceptor. This results in the transfer of a proton from octanoic acid to dibutylamine, forming the octanoate (B1194180) anion (CH₃(CH₂)₆COO⁻) and the dibutylammonium cation ((CH₃(CH₂)₃)₂NH₂⁺). researchgate.net This proton transfer is a key event that drives the formation of stoichiometrically well-defined adducts in the mixture. researchgate.net The resulting ionic attraction between the positively charged dibutylammonium and the negatively charged octanoate ions is a primary force holding the components together.

Role of Hydrogen Bonding Networks

Following the initial ion pair formation, extensive hydrogen bonding networks are established. The ammonium (B1175870) group of the dibutylammonium cation has two hydrogen atoms that can act as hydrogen bond donors. These can interact with the oxygen atoms of the carboxylate group of the octanoate anion, which are strong hydrogen bond acceptors. This leads to the formation of a network of N-H···O hydrogen bonds. These hydrogen bonds are not static and contribute to the dynamic nature of the supramolecular assembly.

Supramolecular Assembly and Self-Organization Phenomena

The interplay of ionic interactions and hydrogen bonding drives the self-assembly of dibutylamine and octanoic acid into larger, organized structures. This spontaneous organization is a hallmark of supramolecular chemistry.

Theoretical and Computational Investigations of Interaction Dynamics

Theoretical and computational methods provide valuable insights into the dynamics and energetics of the interactions between dibutylamine and octanoic acid.

Quantum mechanical calculations can be employed to investigate the proton transfer mechanism in detail, including the energy barriers and the geometry of the transition state. Molecular dynamics simulations can provide a dynamic picture of the formation and evolution of clusters and aggregates, showing how the individual molecules move and interact over time. These computational approaches are essential for a comprehensive understanding of the complex interplay of forces that govern the supramolecular architecture of the dibutylamine-octanoic acid system.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For the dibutylamine-octanoic acid system, MD simulations can elucidate the dynamic behavior of the ionic pair and their aggregation in various environments. These simulations rely on force fields, which are sets of empirical energy functions and parameters that describe the interactions between atoms.

Research Findings:

Simulations would typically be performed using software packages like GROMACS or AMBER. nih.govnih.gov The system would be solvated in a simulation box with an appropriate solvent, and the simulations would be run for a sufficient duration (nanoseconds to microseconds) to observe the equilibrium behavior. Analysis of the simulation trajectories would reveal key structural and dynamic properties.

The radial distribution function (RDF) between the nitrogen atom of the cation and the oxygen atoms of the anion would provide a quantitative measure of the proximity and structuring of the ion pair. The coordination number, obtained by integrating the RDF, would indicate the average number of anions surrounding a cation.

Interactive Data Table: Typical Parameters for MD Simulation of an Amine-Carboxylate System

ParameterValue/Description
Force Field CHARMM36, AMBER ff19SB, or AMOEBA
Software GROMACS, AMBER, NAMD
Ensemble NPT (isothermal-isobaric)
Temperature 298.15 K (controlled by a thermostat, e.g., Nosé-Hoover)
Pressure 1 bar (controlled by a barostat, e.g., Parrinello-Rahman)
Time Step 2 fs
Simulation Time 100 ns - 1 µs
Non-bonded Cutoff 1.0 - 1.2 nm
Long-range Electrostatics Particle Mesh Ewald (PME)

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more detailed and accurate description of the electronic structure and energetics of the intermolecular interactions in the dibutylamine-octanoic acid system. These methods can be used to optimize the geometry of the ion pair, calculate the strength of the hydrogen bonds, and investigate the potential energy surface of the proton transfer reaction. researchgate.net

Research Findings:

For a detailed analysis of the hydrogen bonding and proton transfer, DFT calculations would be performed on a model system, such as a 1:1 complex of dibutylamine and octanoic acid. A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set like cc-pVTZ. orientjchem.orgjetir.orgwikipedia.org

Geometric optimization of the complex would likely confirm the formation of a strong N-H···O hydrogen bond between the protonated amine and the carboxylate group. The calculated bond length of this hydrogen bond would be indicative of its strength. Further analysis using Atoms in Molecules (AIM) theory could be employed to characterize the nature of this bond by examining the electron density and its Laplacian at the bond critical point. orientjchem.org

The interaction energy between the dibutylamine and octanoic acid can be calculated by taking the difference between the energy of the complex and the sum of the energies of the individual molecules. To account for the basis set superposition error (BSSE), the counterpoise correction method is typically applied. The calculated interaction energy would quantify the stability of the ion pair.

DFT calculations are also invaluable for studying the proton transfer process. By mapping the potential energy surface along the reaction coordinate (the N-H bond distance), the energy barrier for proton transfer from the carboxylic acid to the amine can be determined. researchgate.net This provides fundamental insight into the thermodynamics and kinetics of the salt formation.

Natural Bond Orbital (NBO) analysis can be used to investigate the charge transfer that occurs upon hydrogen bond formation and proton transfer. orientjchem.org The stabilization energy (E(2)) calculated from NBO analysis provides a measure of the donor-acceptor interactions that contribute to the stability of the hydrogen bond.

Interactive Data Table: Representative DFT Calculation Results for an Amine-Carboxylic Acid Complex

Calculated PropertyTypical Values and Interpretation
Methodology DFT (B3LYP) / 6-311++G(d,p)
Optimized N-H···O Bond Length 1.6 - 1.8 Å (shorter distance indicates a stronger bond)
Interaction Energy (with BSSE) -15 to -25 kcal/mol (negative value indicates a stable complex)
Proton Transfer Energy Barrier Low to negligible (for strong acid-base pairs, indicating spontaneous proton transfer)
NBO Stabilization Energy (E(2)) 10 - 20 kcal/mol for the primary n(O) -> σ*(N-H) interaction (quantifies the strength of the hydrogen bond)
AIM Electron Density at BCP (ρ) 0.03 - 0.05 a.u. (higher values are characteristic of stronger hydrogen bonds)
AIM Laplacian of Electron Density (∇²ρ) Positive value (indicative of a closed-shell interaction, typical for hydrogen bonds)

Advanced Analytical Characterization of Dibutylamine Octanoic Acid Formulations

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are fundamental in elucidating the molecular structure and the nature of the chemical interactions within the dibutylamine-octanoic acid system. These techniques probe the molecular vibrations, the electronic environment of atomic nuclei, and the mass-to-charge ratio of the resulting ions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the proton transfer and ionic interactions between dibutylamine (B89481) and octanoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

The acid-base reaction involves the transfer of a proton from the carboxylic acid group (-COOH) of octanoic acid to the nitrogen atom of dibutylamine (-NH). This creates the dibutylammonium cation and the octanoate (B1194180) anion. This transfer significantly alters the electron density around the neighboring protons and carbons, leading to observable changes in their chemical shifts (δ).

In ¹H NMR, the acidic proton of the octanoic acid's carboxyl group typically appears as a broad singlet at a high chemical shift (e.g., 10-12 ppm). Upon reaction with dibutylamine, this signal disappears and a new, broad signal corresponding to the N⁺-H₂ protons of the dibutylammonium ion appears, often downfield. researchgate.net Concurrently, the protons on the carbons adjacent to the nitrogen in dibutylamine (α-protons) and the carboxyl group in octanoic acid experience a downfield shift due to the change in their electronic environment. rsc.orgnih.gov The exchange rate of the protons can also be studied; for instance, adding a small amount of deuterium (B1214612) oxide (D₂O) would cause the N⁺-H₂ signal to disappear, confirming its identity. docbrown.info

Proton Type Typical Chemical Shift (δ) in Reactant (ppm) Typical Chemical Shift (δ) in Product (ppm) Key Observation
Carboxyl (-COOH)10-12-Disappearance of the acidic proton signal.
Amine (-NH)0.5-2.0 (broad)-Disappearance of the amine proton signal.
Ammonium (B1175870) (N⁺-H₂)-7.0-9.0 (broad)Appearance of a new signal for the ammonium protons.
α-CH₂ (next to N)~2.5-2.7~2.8-3.1Downfield shift upon protonation of nitrogen.
α-CH₂ (next to COOH)~2.2-2.4~2.1-2.3Slight shift upon deprotonation of the carboxyl group.

Note: Exact chemical shifts can vary based on solvent and concentration.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for analyzing the functional groups involved in the dibutylamine-octanoic acid interaction. These methods detect the characteristic vibrational frequencies of chemical bonds.

The key transformation is the conversion of a carboxylic acid and an amine into a carboxylate salt. This is clearly observed in the IR spectrum. researchgate.net

Octanoic Acid: Exhibits a strong, broad O-H stretching band around 2500-3300 cm⁻¹ and a sharp, intense C=O stretching band for the carbonyl group at approximately 1700-1725 cm⁻¹. researchgate.net

Dibutylamine: Shows a characteristic N-H stretching vibration for a secondary amine as a weak to medium band around 3250-3350 cm⁻¹. researchgate.net

Upon salt formation, these characteristic peaks are replaced by new ones:

The broad O-H and the sharp C=O bands of the carboxylic acid disappear.

New, very strong absorption bands appear corresponding to the asymmetric (νₐsym) and symmetric (νₛym) stretching of the carboxylate anion (COO⁻), typically found around 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively.

The N-H stretch of the amine is replaced by the broader and more complex N⁺-H₂ stretching bands of the ammonium cation, which appear in the 2200-3000 cm⁻¹ region. researchgate.net

Functional Group Vibrational Mode Reactant Frequency (cm⁻¹) Product Frequency (cm⁻¹)
Carboxylic Acid (-COOH)O-H stretch2500-3300 (broad)Absent
Carbonyl (C=O)C=O stretch1700-1725Absent
Amine (-NH)N-H stretch3250-3350Absent
Carboxylate (COO⁻)Asymmetric stretchAbsent1550-1610 (strong)
Carboxylate (COO⁻)Symmetric stretchAbsent1380-1420 (strong)
Ammonium (N⁺-H₂)N-H stretchAbsent2200-3000 (broad)

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, making it invaluable for identifying the components of the dibutylamine-octanoic acid complex. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing polar and ionic compounds without causing significant fragmentation. theanalyticalscientist.comnih.gov

When analyzing the dibutylamine-octanoic acid formulation, ESI-MS can be operated in both positive and negative ion modes to detect the individual ionic components.

Positive Ion Mode: In this mode, the protonated form of dibutylamine, the dibutylammonium ion, is readily detected. The expected m/z value corresponds to the molecular weight of dibutylamine (129.25 g/mol ) plus the mass of a proton. theanalyticalscientist.com

Negative Ion Mode: This mode is ideal for detecting the deprotonated form of octanoic acid, the octanoate ion. The expected m/z value corresponds to the molecular weight of octanoic acid (144.21 g/mol ) minus the mass of a proton. theanalyticalscientist.com

This dual-mode analysis confirms the presence of both ionic species resulting from the proton transfer reaction. It is also possible to observe non-covalent adducts or clusters in the gas phase, such as the ion pair itself.

Ion Formula Molecular Weight (Da) MS Mode Expected m/z
Dibutylammonium[C₈H₁₉N + H]⁺129.25Positive130.26
Octanoate[C₈H₁₆O₂ - H]⁻144.21Negative143.20

Thermogravimetric Analysis Coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) for Vapor Phase Analysis

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. When coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR), the gaseous products evolved during decomposition can be identified in real-time.

For the dibutylammonium octanoate salt, the TGA curve would likely show a multi-step decomposition process. An initial mass loss might correspond to the dissociation of the salt back into volatile dibutylamine and octanoic acid, followed by their subsequent decomposition at higher temperatures. Dibutylamine is known to produce toxic nitrogen oxides upon combustion. nih.gov The FTIR analysis of the evolved gas stream would allow for the identification of the components at each stage of mass loss.

Temperature Range (°C) Expected Mass Loss Event Potential Evolved Gases (Identified by FTIR)
100 - 250Dissociation and volatilization of the salt components.Dibutylamine, Octanoic Acid, Water
250 - 400Decomposition of organic components.Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrocarbons
> 400Further decomposition and fragmentation.Nitrogen oxides (NOx), Ammonia (B1221849) (NH₃)

Chromatographic and Separation Science Techniques in Mixture Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying the components in a mixture. For analyzing formulations of dibutylamine and octanoic acid, High-Performance Liquid Chromatography (HPLC) is a particularly suitable method.

Due to the polar and ionic nature of the analytes, mixed-mode chromatography, which combines two or more separation mechanisms like reversed-phase and ion-exchange, can be highly effective. helixchrom.com A HILIC (Hydrophilic Interaction Liquid Chromatography) mixed-mode column can simultaneously retain and separate both the amine and the carboxylic acid. helixchrom.com

Since neither dibutylamine nor octanoic acid possesses a strong chromophore, direct detection using a UV-Vis detector is challenging. Therefore, detection is often achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by derivatizing the analytes. helixchrom.com Derivatization involves reacting the amine or acid with a reagent (e.g., o-phthaldiadehyde (OPA)) to attach a fluorescent or UV-absorbing tag, enhancing detection sensitivity. nih.govmdpi.com

Parameter Description
Technique High-Performance Liquid Chromatography (HPLC)
Column Mixed-mode (e.g., HILIC/Cation-exchange/Anion-exchange)
Mobile Phase Acetonitrile/Water gradient with a buffer (e.g., Ammonium acetate)
Detector Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)
Alternative Detection UV-Vis or Fluorescence after pre- or post-column derivatization

Calorimetric and Titrimetric Approaches for Interaction Thermodynamics

Calorimetric and titrimetric methods provide quantitative data on the thermodynamics of the interaction between dibutylamine and octanoic acid.

Titrimetry can be used to determine the stoichiometry of the acid-base reaction. A standard solution of a strong acid (like HCl) can be used to back-titrate the excess dibutylamine after it has reacted with a known amount of octanoic acid, allowing for the quantification of the reactants. guidechem.comresearchgate.net

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of octanoic acid would be titrated into a solution of dibutylamine in the sample cell. The acid-base neutralization is an exothermic process, so each injection would produce a measurable heat pulse. The magnitude of the heat pulse decreases as the amine becomes saturated.

By analyzing the resulting binding isotherm, several key thermodynamic parameters can be determined:

Stoichiometry (n): The molar ratio of the reactants (expected to be ~1).

Binding Affinity (Kₐ): The strength of the interaction.

Enthalpy Change (ΔH): The heat released or absorbed during binding.

Gibbs Free Energy (ΔG) and Entropy Change (ΔS): These can be calculated from Kₐ and ΔH, providing a complete thermodynamic profile of the interaction.

Thermodynamic Parameter Symbol Information Provided Expected Value for Acid-Base Reaction
StoichiometrynMolar ratio of interaction~ 1.0
Binding Affinity ConstantKₐStrength of the ionic bondHigh (e.g., > 10⁴ M⁻¹)
Enthalpy ChangeΔHHeat of neutralizationNegative (exothermic)
Gibbs Free Energy ChangeΔGSpontaneity of the reactionNegative (spontaneous)
Entropy ChangeΔSChange in disorderTypically positive (favorable)

Research Applications in Chemical Transformations and Separations

Role in Catalysis and Organocatalysis

In the realm of chemical synthesis, both amines and carboxylic acids can function as catalysts, either independently or in synergistic combinations, to facilitate and accelerate organic reactions.

Dibutylamine (B89481), a secondary amine, serves as a catalyst and a building block in various organic syntheses. It is a key component in the production of rubber accelerators, where it enhances the vulcanization process, improving the cross-linking and mechanical properties of the final rubber product. nbinno.com Its role extends to being a precursor for specialized rubber chemicals, such as di-n-butylthiocarbamate. nbinno.com

In preparative chemistry, dibutylamine is synthesized through methods such as passing ammonia (B1221849) and butanol over an alumina (B75360) or silica (B1680970) catalyst at high temperatures (300-500°C) and pressure. chemicalbook.com Another method involves the reaction of ammonia, butanol, and hydrogen over a dehydrogenation catalyst. chemicalbook.com While often used as a reagent or precursor, its basic nature allows it to function as a base catalyst in reactions like reductive aminations of aldehydes and ketones.

Octanoic acid is frequently used as a model compound in research focused on the catalytic hydrogenation of biomass-derived fatty acids to produce valuable chemicals, particularly alcohols like 1-octanol (B28484). acs.orgresearchgate.netscispace.com These processes are crucial for developing sustainable biorefineries. researchgate.net The hydrogenation of carboxylic acids is a challenging transformation that requires highly active catalysts. acs.org

Research has explored various heterogeneous catalysts for this conversion. For instance, nickel (Ni) nanoparticles supported on metal oxides have been studied extensively. A Ni/ZrO₂ catalyst demonstrated high activity, achieving 68.7% octanoic acid conversion, attributed to favorable hydrogen dissociation and spillover effects. acs.orgresearchgate.netscispace.com The structure of the catalyst support also plays a significant role; a three-dimensional ordered microporous (3DOM) structure for the ZrO₂ support was shown to enhance the contact between reactants and the catalyst, thereby boosting catalytic activity. acs.orgresearchgate.netscispace.com Bimetallic catalysts, such as RuSn/ZnO, have shown even greater promise, achieving nearly complete conversion (99.4%) of octanoic acid with very high selectivity (93.0%) to 1-octanol under specific reaction conditions. researchgate.net

Catalytic Performance in the Hydrogenation of Octanoic Acid
CatalystSupportConversion of Octanoic Acid (%)Primary ProductReference
NiZrO₂68.7Not Specified acs.orgresearchgate.netscispace.com
RuSnZnO99.41-Octanol (93.0% Selectivity) researchgate.net

Synergistic catalysis, where two or more catalysts work together to facilitate a reaction that is not possible or efficient with a single catalyst, is a powerful strategy in modern synthesis. nih.govwikipedia.org The combination of an amine and an acid can create a cooperative system where each component activates a different substrate. wikipedia.org

In this model, the amine catalyst (like dibutylamine) can activate a carbonyl compound by forming a nucleophilic enamine or an electrophilic iminium ion. nih.gov Simultaneously, a Brønsted acid or a Lewis acid (which can be a carboxylic acid or a metal complex) can activate the other reaction partner. nih.gov This dual activation lowers the energy barrier of the reaction by raising the energy of the Highest Occupied Molecular Orbital (HOMO) of one reactant and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgnih.gov This approach has been successfully applied to develop new enantioselective transformations, such as the α-alkylation of aldehydes and domino reactions. nih.govrsc.org While specific studies detailing a dibutylamine-octanoic acid synergistic pair are not prominent, the underlying principles of amine-acid and amine-metal catalysis demonstrate the potential for such combinations to drive complex and selective chemical transformations. acs.org

Utility in Solvent Extraction and Desalination Technologies

Dibutylamine and octanoic acid are representative of the types of molecules used in advanced, non-evaporative desalination techniques, particularly for treating high-salinity brines that are challenging for traditional methods like reverse osmosis. elsevierpure.com

Temperature Swing Solvent Extraction (TSSE) is an emerging membrane-less technology that uses a solvent with temperature-dependent water solubility to separate water from salt. elsevierpure.comcolumbia.edu The process involves mixing a low-polarity solvent with brine at a low temperature, causing the solvent to selectively absorb water but not salt. elsevierpure.comresearchgate.net After separating the water-rich solvent, the temperature is raised, which reduces the water's solubility in the solvent, causing it to phase-separate as a desalinated water product. columbia.eduresearchgate.net

Both amine-based and carboxylic acid-based solvents are effective for TSSE. elsevierpure.com Amines like diisopropylamine (B44863) (DIPA) and dipropylamine (B117675) (DPA) are considered state-of-the-art solvents due to their high performance. elsevierpure.comacs.org Other six-carbon amines have been investigated to understand the structure-property relationships that govern desalination efficiency. acs.orgelsevierpure.com Long-chain carboxylic acids, such as octanoic and decanoic acid, are also studied for this purpose, offering advantages like low solvent crossover into the product water. acs.org The choice of solvent is critical, as it must balance water uptake capacity with low mutual solubility to prevent contamination of the final product water. elsevierpure.com

The efficiency of solvent extraction processes like TSSE is fundamentally governed by interfacial phenomena—the interactions occurring at the boundary between the solvent and the aqueous brine. nih.gov The ability of the solvent to extract water is dependent on the molecular interactions, such as hydrogen bonding, between the solvent molecules (e.g., dibutylamine) and water molecules. elsevierpure.com

The presence of different salts (e.g., NaCl, KCl, KBr) in the brine can significantly influence these interactions, a concept related to the Hofmeister series, which describes how different ions affect the properties of water and interactions between solutes. researchgate.netnih.gov Molecular dynamics simulations have been used to study the brine-solvent interface at a molecular level. researchgate.net These studies reveal how ions and water molecules arrange at the interface and how the solvation of ions by water competes with the absorption of water by the amine solvent. researchgate.net A deeper understanding of these interfacial phenomena is crucial for designing more efficient and selective solvents for desalination and other extraction technologies. nih.gov

Investigation as Volatile Corrosion Inhibitors (VCIs)

The chemical compound formed by the reaction of Dibutylamine and octanoic acid is a salt that has been investigated for its efficacy as a Volatile Corrosion Inhibitor (VCI). VCIs are compounds that, when introduced into an enclosed environment, transition into the vapor phase, migrate to the surface of a metal, and form a protective layer that inhibits corrosion. wikipedia.orgstreampeak.com.sg This method of corrosion protection is particularly useful for complex metallic structures with hard-to-reach areas. streampeak.com.sg

Vapor Phase Composition and Transport Phenomena

The effectiveness of a VCI is contingent upon its ability to produce a vapor and for that vapor to be transported to the metallic surface. researchgate.net The vapor pressure of the VCI compound dictates its ability to volatilize and saturate the enclosed atmosphere. researchgate.net For the Dibutylamine; octanoic acid system, both components are expected to contribute to the vapor phase. The process involves the volatilization of the inhibitor, its diffusion through the enclosed space, and subsequent condensation and adsorption onto the metal surface. wikipedia.org

The transport of the VCI molecules is a critical step in the corrosion inhibition process. researchgate.net Once in the vapor phase, the molecules move by diffusion until they come into contact with the metal surface. wikipedia.org This allows the inhibitor to protect intricate and recessed areas of a metallic part. streampeak.com.sg The efficiency of this transport is influenced by factors such as the vapor pressure of the VCI, the temperature of the environment, and the volume of the enclosed space. researchgate.net

A general representation of the transport phenomena is outlined in the table below:

StageDescriptionKey Influencing Factors
Volatilization The transition of the VCI from a solid or liquid state into a gaseous vapor.Vapor pressure of the compound, Temperature, Surface area of the VCI source.
Vapor Transport The movement of the VCI molecules through the enclosed atmosphere from an area of high concentration to an area of low concentration.Diffusion coefficient in air, Air currents within the enclosure, Geometry of the enclosed space.
Condensation & Adsorption The deposition of the VCI molecules onto the metallic surface to form a protective film.Surface energy of the metal, Presence of moisture on the surface, Chemical affinity between the VCI and the metal.

Mechanisms of Corrosion Protection

The corrosion protection mechanism of amine carboxylates like this compound is multifaceted. These compounds are classified as mixed inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. The primary mechanism involves the formation of a thin, protective film on the metal surface. cortecvci.com

The amine component, Dibutylamine, plays a crucial role in the adsorption process. The nitrogen atom in the amine group has a lone pair of electrons that can form a coordinate bond with the metal surface, effectively anchoring the inhibitor molecule. cortecvci.com Once adsorbed, the non-polar, hydrophobic alkyl chains of both the Dibutylamine and the octanoic acid orient themselves away from the metal surface. This hydrophobic layer acts as a barrier, repelling water and other corrosive agents from coming into contact with the metal. cortecvci.com

The protective film formed by the VCI molecules passivates the metal surface by inhibiting the electrochemical reactions that cause corrosion. streampeak.com.sg This molecular layer hinders the dissolution of the metal at anodic sites and the reduction of oxygen at cathodic sites. The effectiveness of this protective layer is dependent on the formation of a continuous and stable film. researchgate.net

The key aspects of the corrosion protection mechanism are summarized in the following table:

ComponentFunctionMechanism of Action
Dibutylamine (Amine) Adsorption to the metal surface.The nitrogen atom's lone pair of electrons forms a coordinate bond with the metal.
Octanoic Acid (Carboxylate) Contributes to the hydrophobic barrier.The long alkyl chain orients away from the metal surface.
Combined Molecule Formation of a protective, hydrophobic film.Repels water and prevents corrosive species from reaching the metal surface. It also acts as a mixed inhibitor, slowing both anodic and cathodic corrosion reactions.

Advanced Materials and Supramolecular Engineering

The combination of a long-chain amine and a carboxylic acid, such as Dibutylamine and octanoic acid, results in an amphiphilic salt with the potential for self-assembly into ordered supramolecular structures. researchgate.net This capacity for self-organization is being explored in the design of advanced materials and in the field of supramolecular engineering. amu.edu.pl

Design of Self-Assembled Structures

The this compound salt possesses a polar head group (the ammonium (B1175870) carboxylate) and non-polar tails (the alkyl chains). In certain solvents or under specific temperature conditions, these molecules can spontaneously organize into various structures such as micelles, vesicles, or liquid crystals. nih.gov The formation of these structures is driven by the minimization of unfavorable interactions between the non-polar tails and a polar solvent, a phenomenon known as the hydrophobic effect.

The principles of crystal engineering can be applied to predict and control the formation of these supramolecular architectures. researchgate.net The hydrogen bonding between the amine and carboxylic acid groups is a key interaction that directs the self-assembly process. nih.gov By modifying the molecular structure, such as the length of the alkyl chains or the nature of the head group, it is possible to tune the resulting supramolecular structure.

Research into similar amine-carboxylic acid systems has demonstrated the formation of various supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. nih.gov These synthons can be utilized as building blocks for the rational design of crystalline materials with desired properties. researchgate.net

Integration into Functional Systems

The self-assembled structures formed from this compound have the potential to be integrated into various functional systems. For example, the formation of micelles could be utilized for encapsulation and delivery of other molecules. The liquid crystalline phases that may be formed by such compounds could find applications in optical devices or as templates for the synthesis of nanostructured materials.

The study of mixtures of octanoic acid with other amines, such as Bis(2-ethylhexyl)amine, has shown the formation of self-assembled systems with interesting physicochemical properties. researchgate.net While specific research on the integration of this compound into functional systems is not extensively documented, the principles of supramolecular chemistry suggest a range of possibilities. The ability to form ordered structures on a nanometer scale is a key attribute for the development of advanced materials with novel electronic, optical, or catalytic properties. amu.edu.pl

Mechanistic and Kinetic Investigations

Elucidation of Reaction Pathways and Rate-Limiting Steps

The formation of dibutylammonium octanoate (B1194180) from dibutylamine (B89481) and octanoic acid proceeds through a direct proton transfer, which is characteristic of Brønsted-Lowry acid-base reactions.

Reaction Pathway: The primary reaction pathway involves the transfer of a proton (H⁺) from the carboxylic acid group (-COOH) of octanoic acid to the lone pair of electrons on the nitrogen atom of dibutylamine.

Step 1: Proton Transfer. The acidic proton of octanoic acid is attracted to the basic nitrogen of dibutylamine. This results in the formation of the dibutylammonium cation ([CH₃(CH₂)₃]₂NH₂⁺) and the octanoate anion (CH₃(CH₂)₆COO⁻). This is a rapid, reversible equilibrium reaction. stackexchange.com

This ionic pair, the dibutylammonium octanoate, is the primary product under standard conditions. It is important to distinguish this salt formation from a condensation reaction to form an amide. The formation of N,N-dibutyloctanamide would require the elimination of a water molecule and typically necessitates high temperatures (often above 100°C) to overcome a significant activation energy barrier. libretexts.org

Rate-Limiting Step: For the acid-base salt formation, the reaction is exceptionally fast. Proton transfer reactions between strong acids and bases are often diffusion-controlled, meaning the rate at which the reactants encounter each other in solution is the slowest step. wikipedia.org Therefore, the rate-determining step for the formation of dibutylammonium octanoate is the diffusion of the dibutylamine and octanoic acid molecules towards each other. libretexts.orgstudymind.co.uksavemyexams.com Once in proximity, the proton transfer is virtually instantaneous.

Kinetic Modeling of Formation and Decomposition Processes

Modeling the kinetics of the dibutylamine and octanoic acid system focuses on the reversible equilibrium of salt formation and decomposition (dissociation).

Formation Kinetics: The formation of the dibutylammonium octanoate salt (DA·OA) can be described by a second-order rate law, reflecting the bimolecular nature of the reaction.

Rate of Formation = k_f[DA][OA]

Where [DA] is the concentration of dibutylamine, [OA] is the concentration of octanoic acid, and k_f is the forward reaction rate constant. As the reaction is diffusion-controlled, k_f is typically very large.

Decomposition Kinetics: The decomposition of the salt is the reverse reaction, or dissociation, which can be modeled as a first-order process.

Rate of Decomposition = k_r[DA·OA]

Where [DA·OA] is the concentration of the dibutylammonium octanoate salt and k_r is the reverse reaction rate constant.

Equilibrium Model: At equilibrium, the rate of formation equals the rate of decomposition. This relationship defines the equilibrium constant (K_eq), which is also known as the formation or stability constant.

k_f[DA][OA] = k_r[DA·OA]

K_eq = k_f / k_r = [DA·OA] / ([DA][OA])

Thermodynamic Parameters of Complex Formation and Stability

The stability of the dibutylammonium octanoate complex is governed by thermodynamic principles, specifically the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) upon its formation.

The formation of the salt is an exothermic process, meaning it releases heat (ΔH < 0). libretexts.org This is due to the formation of a stable ionic bond between the dibutylammonium cation and the octanoate anion. The entropy change (ΔS) for the association of two molecules into one complex is typically negative, as it leads to a more ordered system. stackexchange.com

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous formation of the salt. The stability of the salt is quantified by its formation constant (K_eq), which is related to the standard Gibbs free energy change:

ΔG° = -RT ln(K_eq)

A larger K_eq value signifies a more stable complex and a more negative ΔG°. The stability is influenced by:

Acidity and Basicity: The pKa of octanoic acid and the pKb (or pKa of the conjugate acid) of dibutylamine. A stronger acid and a stronger base will lead to a more stable salt and a larger K_eq. stackexchange.com

Solvent Effects: The polarity of the solvent can influence the stability of the ionic pair. Polar solvents can solvate the ions, which can either stabilize or destabilize the complex depending on the specific interactions.

Temperature: Increasing temperature can decrease the stability of the salt, shifting the equilibrium back towards the free acid and amine, particularly if the reaction is exothermic.

While specific thermodynamic values for the dibutylamine-octanoic acid system are not extensively documented, representative data for similar amine-carboxylate interactions provide insight into the expected magnitudes.

Table 1: Representative Thermodynamic Parameters for Amine-Carboxylate Interactions

Interacting SpeciesΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol)K_eq (M⁻¹)
Amine + Carboxylic Acid (Generic)NegativeNegativeNegative> 1

This table provides a qualitative representation. Actual values are highly dependent on the specific reactants, solvent, and temperature.

The interaction between dibutylamine and octanoic acid is a classic example of acid-base chemistry, leading to the rapid and thermodynamically favorable formation of a stable ammonium (B1175870) carboxylate salt.

Emerging Research Avenues and Future Outlook

Development of Novel Synthetic Routes and Modifications

The traditional synthesis of the Dibutylamine (B89481); octanoic acid salt involves a straightforward acid-base neutralization reaction. However, emerging research focuses on refining this process to enhance efficiency, reduce environmental impact, and introduce novel modifications to the compound's structure for tailored applications.

Key research directions include:

Catalytic Processes: While the direct reaction is often efficient, researchers are exploring catalytic methods to carry out the synthesis under milder conditions (lower temperatures and pressures), which would reduce energy consumption. The use of selective catalysts could also minimize the formation of by-products, leading to a purer end product and less waste.

Enzymatic Synthesis: A significant advancement in green chemistry is the use of enzymes as catalysts. Researchers are investigating the potential of lipases and other enzymes to facilitate the formation of the amine-acid salt. Enzymatic routes offer high selectivity and operate under benign conditions, often in aqueous media, thereby avoiding the use of harsh organic solvents.

Solvent-Free and Alternative Solvent Reactions: Efforts are being made to move away from volatile organic solvents. Research into solvent-free reaction conditions, where the reactants themselves act as the medium, is a key area. Additionally, the use of greener solvents like ionic liquids or supercritical fluids is being explored to improve the sustainability of the synthesis.

Structural Modifications: Future research will likely involve modifying the core structure of either the dibutylamine or the octanoic acid component to create derivatives with enhanced properties. This could include introducing functional groups to improve solubility, thermal stability, or specific activities like corrosion inhibition or antimicrobial efficacy.

The exploration of these novel synthetic routes is pivotal for making the production of Dibutylamine; octanoic acid more economically viable and environmentally friendly.

Exploration of New Applications in Sustainable Chemistry

While dibutylamine is used as a corrosion inhibitor and in the production of various chemicals like emulsifiers and rubber accelerators, and octanoic acid is known for its antimicrobial properties, the combined salt is being investigated for unique, synergistic applications in sustainable chemistry.

Potential and emerging applications include:

Advanced Corrosion Inhibitors: Dibutylamine itself is a known corrosion inhibitor. The formation of a salt with octanoic acid could lead to a more effective, long-lasting, and potentially "greener" corrosion inhibitor. The long hydrocarbon chain of octanoic acid can enhance the formation of a protective hydrophobic layer on metal surfaces.

Antimicrobial and Biocidal Formulations: Octanoic acid has well-documented antimicrobial effects against a range of pathogens, including fungi and bacteria. The salt formulation with dibutylamine could act as a delivery system, allowing for controlled release of the active octanoic acid. This could be particularly useful in the development of sustainable preservatives for wood, coatings, or even in agricultural applications to protect crops from post-harvest decay.

Surfactants and Emulsifiers: The structure of this compound, combining a polar head (the ammonium (B1175870) carboxylate group) and nonpolar tails (the butyl and heptyl chains), makes it a candidate for use as a surfactant. Research on similar amine-acid mixtures has shown the emergence of self-assembling intermolecular networks, suggesting potential applications in creating structured liquid systems, emulsions, or microemulsions for various industrial processes, including enhanced oil recovery or as formulation aids in cosmetics and pharmaceuticals.

Table 1: Potential Sustainable Applications

Application AreaScientific RationalePotential Impact
Corrosion Inhibition Synergistic effect of the amine functional group and the long fatty acid chain to form a durable, hydrophobic protective film on metal surfaces.Development of eco-friendly, high-performance corrosion inhibitors for industries such as automotive and infrastructure.
Antimicrobial Agents The known antimicrobial properties of octanoic acid combined with the salt structure for potentially enhanced stability and controlled release.Creation of green preservatives for materials, reduction of food waste through control of post-harvest pathogens, and use in sanitizing products.
Specialty Surfactants Amphiphilic nature of the molecule allows for the reduction of surface tension and the formation of micelles and emulsions.Use in formulations for personal care products, industrial cleaning, and as emulsifying agents in chemical synthesis.

Advanced Computational Modeling for Predictive Design

To accelerate the discovery and optimization of applications for this compound, researchers are turning to advanced computational modeling. These in silico methods allow for the prediction of chemical behavior and properties, reducing the need for extensive and time-consuming laboratory experiments.

Key computational approaches include:

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of the compound at an atomic level. This can provide insights into how it forms protective films on metal surfaces (for corrosion inhibition), interacts with microbial cell membranes (for antimicrobial activity), or self-assembles into aggregates like micelles in solution (for surfactant applications).

Quantum Mechanics (QM) Calculations: QM methods can be employed to understand the electronic structure of the molecule, predict its reactivity, and analyze the nature of the ionic bond between the dibutylammonium cation and the octanoate (B1194180) anion.

COSMO-RS Models: The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful tool for predicting the solubility and partitioning of compounds in various solvents. This type of modeling can be used to design optimal formulations for specific applications, such as predicting the solubility of the compound in complex lipid-based systems or industrial solvents.

By using these predictive models, researchers can screen potential modifications to the compound's structure and predict their effect on performance, thereby streamlining the development of new and improved products.

Table 2: Computational Modeling Techniques and Their Applications

Modeling TechniquePurposePredicted Properties
Molecular Dynamics (MD) Simulate the physical movements of atoms and molecules.Self-assembly behavior, interaction with surfaces, membrane disruption mechanisms.
Quantum Mechanics (QM) Analyze the electronic structure and reactivity.Bond strengths, reaction energies, electronic properties.
COSMO-RS Predict thermodynamic properties in liquid mixtures.Solubility, activity coefficients, phase diagrams.

Integration with Green Chemistry Principles

The future development and application of this compound will be heavily influenced by the principles of green chemistry. The goal is to ensure that the entire lifecycle of the compound—from synthesis to final use and disposal—is as sustainable as possible.

The integration of the 12 Principles of Green Chemistry provides a framework for this effort:

Waste Prevention: Developing synthetic routes with high atom economy and yield to minimize waste generation.

Atom Economy: Designing syntheses that maximize the incorporation of all starting materials into the final product.

Less Hazardous Chemical Syntheses: Using and generating substances that have little to no toxicity to human health and the environment.

Designing Safer Chemicals: Modifying the molecule to retain efficacy while reducing any inherent toxicity.

Safer Solvents and Auxiliaries: Eliminating the use of organic solvents or replacing them with benign alternatives like water.

Design for Energy Efficiency: Conducting synthesis at ambient temperature and pressure to reduce energy requirements.

Use of Renewable Feedstocks: Sourcing octanoic acid from plant-based oils (like coconut oil) and exploring bio-based routes for producing dibutylamine.

Reduce Derivatives: Avoiding unnecessary protection/deprotection steps in the synthesis to reduce reagent use and waste.

Catalysis: Using highly selective catalysts in place of stoichiometric reagents to improve efficiency and reduce waste.

Design for Degradation: Ensuring the compound is designed to break down into innocuous products at the end of its functional life.

Real-Time Analysis for Pollution Prevention: Implementing in-process monitoring to prevent the formation of hazardous by-products.

Inherently Safer Chemistry for Accident Prevention: Choosing substances and processes that minimize the potential for chemical accidents.

By adhering to these principles, the research and industrial communities can guide the development of this compound towards becoming a truly sustainable chemical product.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study octanoic acid production in microbial systems, and how are their growth dynamics monitored?

  • Methodology: Saccharomyces cerevisiae is a key model organism for studying octanoic acid biosynthesis. Growth dynamics are monitored via optical density (OD) measurements, GC-based quantification of fatty acids, and RNA-Seq to track transcriptomic changes during fermentation phases (exponential growth, diauxic shift, stationary phase). For example, producer strains show reduced growth post-diauxic shift compared to reference strains, correlating with octanoic acid accumulation (up to 87 mg/L by 46 hours) .

Q. How is octanoic acid quantified in biological samples, and what methodological precautions are necessary?

  • Methodology: Gas chromatography (GC) with flame ionization detection is standard. For high accuracy, stable isotope-labeled internal standards (e.g., octanoic acid-13C) are used to correct for matrix effects. Semi-quantitative metabolomic workflows require validation via targeted assays to avoid false positives, as seen in studies linking serum octanoic acid levels to chemotherapy efficacy in colorectal cancer .

Advanced Research Questions

Q. How can transcriptomic data (e.g., RNA-Seq) identify genetic targets for enhancing octanoic acid production in yeast?

  • Methodology: RNA-Seq datasets from producer strains are compared to reference strains at critical fermentation timepoints. Differentially expressed genes (DEGs) are prioritized if they are upregulated/downregulated across multiple phases. For example, RPL40B overexpression increased octanoic acid titers by 40% despite its unknown role in fatty acid biosynthesis. GO term enrichment and PCA clustering validate physiological relevance of targets .

Q. What contradictions exist between octanoic acid production enhancement and yeast growth impairment, and how can they be resolved?

  • Data Contradiction: Overexpression of RPL40B boosts titers but reduces growth even without octanoic acid stress, suggesting metabolic burden or impaired long-chain fatty acid synthesis. Adaptive laboratory evolution (ALE) under increasing octanoic acid concentrations can select for robust strains with balanced production and growth .

Q. How does pH influence octanoic acid’s role in antiviral applications, and what experimental validations are required?

  • Methodology: Octanoic acid inactivates lipid-enveloped viruses (e.g., HIV) at pH < 6.0 by disrupting viral membranes. Validations include viral titer assays (log10 reduction) and robustness testing across protein concentrations (3.7–7.45 g/kg). Failure at basic pH highlights the need for strict pH control during formulation .

Q. What methodological approaches are used to evaluate octanoic acid as a predictive biomarker in cancer treatment?

  • Methodology: Targeted metabolomics with stable isotope dilution (e.g., octanoic acid-d15) ensures precision. ROC analysis determines predictive accuracy (AUC = 0.82 for colorectal cancer), with optimal cutoffs validated via Youden index. Serum levels < 2.1 µM correlate with chemotherapy response .

Q. How do environmental factors (pH, Ca²⁺) affect octanoic acid-induced membrane fouling in wastewater treatment?

  • Experimental Design: Crossflow fouling experiments simulate reverse osmosis (RO) conditions. At pH < pKa (4.9), octanoic acid permeates membranes rapidly, causing flux decline. Calcium ions mitigate fouling at neutral pH by forming insoluble complexes, reducing adsorption .

Q. What genetic engineering strategies improve octanoic acid tolerance in production strains?

  • Methodology: High-throughput biosensor screens (e.g., pPDR12-GFP) identify overexpression targets like KCS1 and FSH2, which increase titers by 55%. These genes, unrelated to fatty acid pathways, likely enhance membrane stability or efflux efficiency .

Notes

  • Avoided commercial/industrial focus (e.g., scaling, pricing).
  • Methodological emphasis on experimental design, data validation, and contradiction resolution.
  • References align with peer-reviewed studies (no unreliable sources used).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.